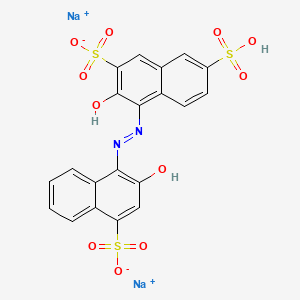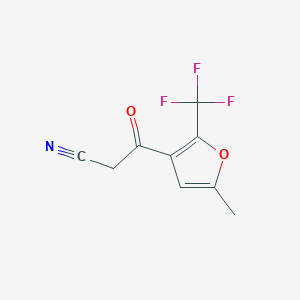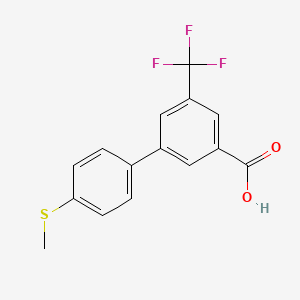
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally characterized by a quinoline core, a cyclopropyl group at position 1, a fluoro group at position 6, and a piperazinyl group at position 7, which is further substituted with an ethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.
Piperazine Substitution: The piperazinyl group is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 1-ethylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially reducing the double bonds within the ring structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model system for studying the reactivity of quinolone antibiotics. It serves as a reference compound in the development of new synthetic methodologies and in the exploration of structure-activity relationships.
Biology
Biologically, the compound is studied for its antibacterial properties. It is used in microbiological assays to determine its efficacy against various bacterial strains and to understand the mechanisms of bacterial resistance.
Medicine
In medicine, this compound is investigated for its potential use in treating bacterial infections. It is also studied for its pharmacokinetics and pharmacodynamics to optimize dosing regimens and improve therapeutic outcomes.
Industry
Industrially, the compound is used in the formulation of antibacterial agents. It is also explored for its potential use in agricultural applications as a pesticide.
作用機序
The antibacterial activity of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from proliferating, leading to cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Norfloxacin: A quinolone with a similar core structure but different side chains.
Uniqueness
The uniqueness of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- lies in its specific substituents, which confer distinct pharmacological properties. The presence of the cyclopropyl group enhances its binding affinity to bacterial enzymes, while the piperazinyl group improves its solubility and bioavailability.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
1241968-75-1 |
|---|---|
分子式 |
C23H28FN3O5 |
分子量 |
445.4839232 |
同義語 |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-Methoxy-1-Methyl-2-oxoethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1142868.png)
![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)

